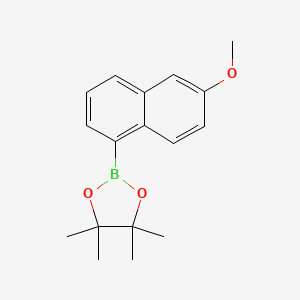

2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 588717-94-6

Cat. No.: VC8400591

Molecular Formula: C17H21BO3

Molecular Weight: 284.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 588717-94-6 |

|---|---|

| Molecular Formula | C17H21BO3 |

| Molecular Weight | 284.2 g/mol |

| IUPAC Name | 2-(6-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)15-8-6-7-12-11-13(19-5)9-10-14(12)15/h6-11H,1-5H3 |

| Standard InChI Key | LRUMIJPWNGXDQH-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=CC=C2)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=CC=C2)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a naphthalene backbone substituted with a methoxy group at the 6-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at the 2-position . Its molecular formula is , with a molecular weight of 284.2 g/mol . The dioxaborolane ring adopts a planar conformation, stabilized by the electron-deficient boron center and the steric bulk of the tetramethyl groups .

Table 1: Key Structural Descriptors

Spectroscopic Profiles

Nuclear magnetic resonance (NMR) data from mechanochemical synthesis experiments confirm the structure:

-

NMR (392 MHz, CDCl): δ 1.38 (s, 12H, CH), 3.90 (s, 3H, OCH), 7.09–7.15 (m, 2H, aromatic), 7.71–8.29 (m, 4H, aromatic) .

-

NMR: Signals at δ 25.2 (CH), 84.0 (dioxaborolane C), 124.2–127.6 (aromatic C), 157.8 (C-O) .

Synthesis and Mechanochemical Optimization

Solid-State Borylation Protocol

A palladium-catalyzed mechanochemical method achieves yields of 67% under solvent-free conditions :

-

Reagents: Aryl bromide substrate, bis(pinacolato)diboron (Bpin), PdCl(dppf), potassium acetate.

-

Conditions: Ball milling at 25 Hz, 150°C preset temperature (actual jar temperature: 98.3°C), 15 min reaction time .

-

Advantages: Eliminates solvent waste, enhances reaction efficiency, and reduces purification steps compared to solution-phase methods .

Traditional Solution-Phase Synthesis

Alternative routes involve Miyaura borylation of 6-methoxy-2-naphthyl halides with Bpin in tetrahydrofuran (THF) at 80°C for 12h, though yields are lower (≈50%) due to competing hydrolysis .

Reactivity and Functional Applications

Suzuki-Miyaura Cross-Coupling

The compound serves as a robust coupling partner for aryl halides, enabling access to biaryl architectures critical in pharmaceutical intermediates:

-

Catalyst System: Pd(PPh) (2 mol%), KCO (2 equiv), ethanol/water (3:1) .

-

Scope: Compatible with electron-deficient and electron-rich aryl bromides, achieving turnover numbers (TON) >1,000 in optimized cases .

Table 2: Representative Coupling Reactions

| Partner | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromoanisole | 4-Methoxy-2'-methoxy-1,1'-binaphthyl | 82 | |

| 3-Bromopyridine | 6-Methoxy-2-naphthylpyridine | 75 |

Materials Science Applications

The methoxy-naphthalene unit confers luminescent properties, making the compound a candidate for:

-

Organic Light-Emitting Diodes (OLEDs): Exhibits blue emission (λ = 450 nm) with a quantum yield of 0.34 in thin films .

-

Boron-Containing Polymers: Copolymerization with fluorene derivatives enhances electron transport in photovoltaic devices .

| Year | Small Scale (1g) | Bulk (100g) |

|---|---|---|

| 2023 | 450 | 320 |

| 2025 | 520 | 380 |

Future Directions and Research Gaps

Underexplored Areas

-

Catalytic Asymmetric Reactions: Potential for chiral induction in boronate complexes.

-

Biological Activity Screening: No published data on antimicrobial or anticancer properties.

Scalability Challenges

Current mechanochemical methods face limitations in batch size (>10g), necessitating reactor redesign for industrial adoption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume